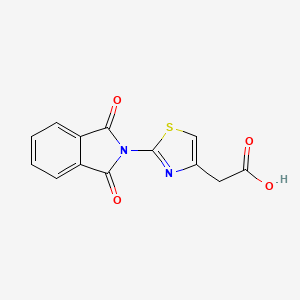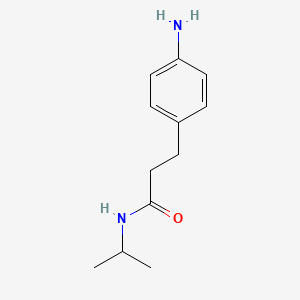
3-(4-Aminophenyl)-N-isopropylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-Aminophényl)-N-isopropylpropanamide est un composé organique qui présente un groupe aminophényle lié à une chaîne principale de propanamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(4-Aminophényl)-N-isopropylpropanamide implique généralement l'amidification de l'acide 4-aminophénylpropanoïque avec l'isopropylamine. La réaction est généralement effectuée en milieu acide ou basique pour faciliter la formation de la liaison amide. Les réactifs courants incluent les agents de couplage comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et les catalyseurs tels que la DMAP (4-diméthylaminopyridine).
Méthodes de production industrielles
Dans un contexte industriel, la production de 3-(4-Aminophényl)-N-isopropylpropanamide peut impliquer des réacteurs à flux continu pour optimiser les conditions de réaction et améliorer le rendement. L'utilisation de systèmes automatisés garantit une qualité et une évolutivité cohérentes.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-Aminophényl)-N-isopropylpropanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amine peut être oxydé pour former des dérivés nitroso ou nitro.
Réduction : Le composé peut être réduit pour former des amines correspondantes.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Catalyseurs tels que le palladium sur charbon (Pd/C) en présence d'hydrogène gazeux.
Substitution : Agents halogénants comme le brome ou les agents chlorants.
Principaux produits
Oxydation : Formation de dérivés nitroso ou nitro.
Réduction : Formation d'amines primaires ou secondaires.
Substitution : Composés aromatiques halogénés.
4. Applications de la recherche scientifique
Le 3-(4-Aminophényl)-N-isopropylpropanamide présente des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique.
Médecine : Exploré pour son potentiel thérapeutique dans le développement de médicaments.
Industrie : Utilisé dans la production de polymères et de matériaux de pointe.
5. Mécanisme d'action
Le mécanisme d'action du 3-(4-Aminophényl)-N-isopropylpropanamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Les voies impliquées peuvent inclure des cascades de transduction de signal ou des processus métaboliques.
Applications De Recherche Scientifique
3-(4-Aminophenyl)-N-isopropylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(4-Aminophenyl)-N-isopropylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Aminophénylpropanamide : N'a pas le groupe isopropyle, ce qui entraîne des propriétés chimiques différentes.
N-Isopropylpropanamide : N'a pas le groupe aminophényle, ce qui affecte sa réactivité et ses applications.
Unicité
Le 3-(4-Aminophényl)-N-isopropylpropanamide est unique en raison de la présence à la fois du groupe aminophényle et du groupe isopropyle, qui confèrent des propriétés chimiques et biologiques distinctes. Cette double fonctionnalité en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
3-(4-aminophenyl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-12(15)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,9H,5,8,13H2,1-2H3,(H,14,15) |
Clé InChI |
IFVVVVGAJRRPDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)CCC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)

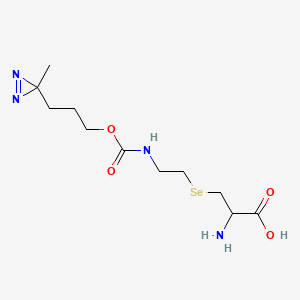

![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)
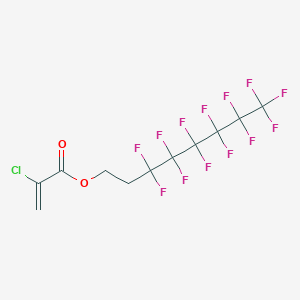

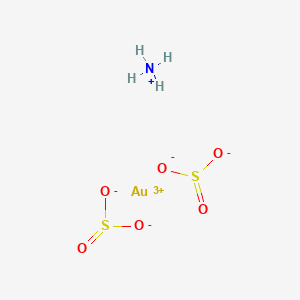
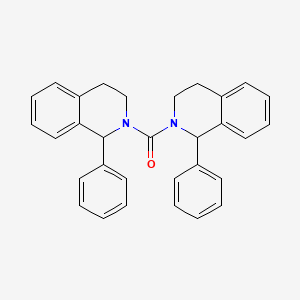
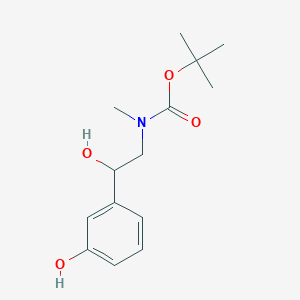
![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)
